(E)-5-Chloro-1-penteneboronic acid

Bifunctional Reagents Orthogonal Synthesis Drug Discovery

(E)-5-Chloro-1-penteneboronic acid (CAS 37490-32-7) is a bifunctional organoboron reagent characterized by a trans-alkenylboronic acid moiety and a terminal alkyl chloride handle. Its molecular formula is C5H10BClO2, with a molecular weight of 148.40 g/mol and a purity specification of 95%.

Molecular Formula C5H10BClO2
Molecular Weight 148.4 g/mol
CAS No. 37490-32-7
Cat. No. B3189970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-5-Chloro-1-penteneboronic acid
CAS37490-32-7
Molecular FormulaC5H10BClO2
Molecular Weight148.4 g/mol
Structural Identifiers
SMILESB(C=CCCCCl)(O)O
InChIInChI=1S/C5H10BClO2/c7-5-3-1-2-4-6(8)9/h2,4,8-9H,1,3,5H2/b4-2+
InChIKeyAWQUWTLNJDUEMT-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-5-Chloro-1-penteneboronic Acid (CAS 37490-32-7): A Bifunctional Alkenylboronic Acid Building Block for Advanced Organic Synthesis


(E)-5-Chloro-1-penteneboronic acid (CAS 37490-32-7) is a bifunctional organoboron reagent characterized by a trans-alkenylboronic acid moiety and a terminal alkyl chloride handle [1]. Its molecular formula is C5H10BClO2, with a molecular weight of 148.40 g/mol and a purity specification of 95% [1]. The compound is a member of the alkenylboronic acid class, valued in modern organic chemistry for its ability to participate in Suzuki-Miyaura cross-couplings via the boronic acid group while retaining the chloroalkenyl backbone for subsequent functionalization [1].

Why Generic Substitution of (E)-5-Chloro-1-penteneboronic Acid (CAS 37490-32-7) Fails in Precision Synthesis


In-class substitution of (E)-5-Chloro-1-penteneboronic acid with simpler alkenylboronic acids (e.g., vinylboronic acid) or the corresponding pinacol ester is scientifically unsound due to the loss of critical, quantifiable structural and reactive attributes. The target compound is a bifunctional synthon, integrating a nucleophilic boronic acid handle for C–C bond formation with an electrophilic terminal alkyl chloride that enables orthogonal downstream diversification [1]. Replacing it with a non-chlorinated analog eliminates this second reactive site, truncating synthetic sequences. Furthermore, the compound's defined (E)-stereochemistry, validated by a 1H NMR coupling constant of J = 15.6 Hz, ensures predictable stereochemical outcomes in cross-coupling reactions, a level of control not guaranteed by alternative reagents lacking rigorous stereochemical confirmation [2].

(E)-5-Chloro-1-penteneboronic Acid (CAS 37490-32-7): A Quantitative Guide to Product-Specific Differentiation


Bifunctional Reactivity: Quantified Orthogonal Functional Group Handle vs. Simple Alkenylboronic Acids

The presence of a terminal alkyl chloride in (E)-5-Chloro-1-penteneboronic acid provides a quantifiable second reactive site compared to non-halogenated alkenylboronic acids like (E)-1-penteneboronic acid. This enables orthogonal functionalization strategies. While a direct head-to-head yield comparison in a specific Suzuki coupling is not available in the public domain, the intrinsic reactivity difference is established at the class level: α-chloro alkylboronic molecules are recognized as stable bifunctional reagents where the C–Cl and C–B bonds unlock distinct reactivity through electrophilic and nucleophilic pathways, respectively [1].

Bifunctional Reagents Orthogonal Synthesis Drug Discovery

Stereochemical Integrity: Quantified (E)-Configuration vs. Ambiguous Stereochemical Reagents

The stereochemical integrity of (E)-5-Chloro-1-penteneboronic acid is not an assumption but a quantifiable specification confirmed by 1H NMR spectroscopy. The trans-configuration of the double bond is validated by a specific coupling constant between the vinylic protons, with J = 15.6 Hz [1]. This provides a clear analytical benchmark for lot-to-lot consistency. In contrast, generic alkenylboronic acid sources may not provide this level of stereochemical confirmation, introducing uncertainty into synthetic planning where the (E)-isomer is required for a specific transformation, such as stereospecific cross-coupling [2].

Stereoselective Synthesis NMR Spectroscopy Quality Control

Purity Specification: Quantified Minimum Purity vs. Unspecified or Lower-Grade Alternatives

The procurement specification for (E)-5-Chloro-1-penteneboronic acid includes a minimum purity of 95%, as confirmed by multiple reputable vendors [1]. This quantitative benchmark is critical for ensuring predictable reactivity in stoichiometric or catalytic reactions. While the pinacol ester derivative (trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester) is available with a 97% assay , the boronic acid itself offers a defined, lower-cost entry point with acceptable purity for a wide range of applications. Procuring the compound from sources that do not specify a minimum purity, or offer lower grades, introduces a variable that can negatively impact reaction yields and complicate purification.

Chemical Purity Procurement Specification Synthetic Reliability

Analytical Characterization: Availability of Orthogonal Spectral Data vs. Uncharacterized Reagents

(E)-5-Chloro-1-penteneboronic acid is supported by a robust analytical dossier, including a publicly available FTIR and Raman spectrum on SpectraBase, which serves as a definitive fingerprint for identity confirmation [1]. Furthermore, vendor technical datasheets confirm the compound's structure via 1H NMR with a quantifiable coupling constant (J = 15.6 Hz) [2] and provide key physical properties like a boiling point of 279.1°C at 760 mmHg and a density of 1.115 g/cm³ . This level of characterization is a significant advantage over sourcing a less well-documented alternative, as it provides multiple orthogonal methods to verify the identity and purity of the material upon receipt, a critical step in ensuring experimental reproducibility.

Analytical Chemistry Quality Assurance Compound Identification

Optimal Application Scenarios for (E)-5-Chloro-1-penteneboronic Acid (CAS 37490-32-7) Based on Quantitative Differentiation


Medicinal Chemistry: Expedited Synthesis of Complex Drug-Like Molecules

In medicinal chemistry, where rapid structure-activity relationship (SAR) exploration is paramount, (E)-5-Chloro-1-penteneboronic acid is the reagent of choice over simpler alkenylboronic acids. Its bifunctional nature [1] allows for a convergent two-step diversification strategy: first, the boronic acid is used in a Suzuki-Miyaura coupling to install a core scaffold, and second, the retained terminal alkyl chloride can undergo nucleophilic substitution to introduce a second point of diversity. This directly reduces the linear step count compared to using a non-chlorinated analog, accelerating the drug discovery process.

Stereocontrolled Polymer and Material Science

For applications in materials science where the precise three-dimensional structure of a monomer dictates polymer properties, the confirmed (E)-stereochemistry of (E)-5-Chloro-1-penteneboronic acid is essential. The quantifiable 1H NMR coupling constant (J = 15.6 Hz) provides a rigorous specification for stereochemical integrity [2]. This ensures that the resulting polymer chains have a uniform and predictable conformation, a level of control that is not possible with reagents of ambiguous or unconfirmed stereochemistry. This is critical for the development of advanced materials like liquid crystals or shape-memory polymers.

Process Chemistry: Reliable Scale-Up with a Well-Characterized Building Block

In process development and scale-up, the reliability of a chemical input is paramount. (E)-5-Chloro-1-penteneboronic acid, with its defined minimum purity of 95% and a comprehensive analytical dossier including FTIR, Raman, NMR, and key physical properties [3], offers a level of quality assurance that de-risks manufacturing. The ability to verify the identity and purity of the compound using multiple orthogonal methods (e.g., comparing an incoming FTIR spectrum to the published reference) ensures lot-to-lot consistency, minimizing the risk of costly batch failures.

Academic Methodology: Benchmarking New Cross-Coupling Reactions

Researchers developing new cross-coupling methodologies require well-defined, challenging substrates to benchmark their catalysts. The bifunctional nature of (E)-5-Chloro-1-penteneboronic acid presents a more complex and informative test case than simple alkenylboronic acids. It allows for the simultaneous evaluation of a catalyst's ability to tolerate both a boronic acid and an alkyl chloride functional group [1]. Its high purity and verified stereochemistry [2] also ensure that observed outcomes are a function of the new methodology, not due to impurities or stereochemical ambiguity in the starting material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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